molecular formula C16H15N3O5 B5715479 N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No. B5715479
M. Wt: 329.31 g/mol
InChI Key: INRVXXKFRUNFTH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide, also known as ANPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANPA is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has also been studied for its potential use in the treatment of inflammation, pain, and other diseases.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide is not fully understood, but studies suggest that it works by inhibiting certain enzymes and proteins that are involved in cancer cell growth and inflammation. N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Physiologically, N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide has been shown to induce apoptosis in cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide in lab experiments is its small size, which makes it easier to study and manipulate. N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide is that it has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide research. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other diseases, such as inflammation and pain. Additionally, further research is needed to understand the safety and efficacy of N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide in humans.

Synthesis Methods

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-nitrophenol with ethyl chloroacetate to form 4-nitrophenoxyacetate. The second step involves the reaction of 4-nitrophenoxyacetate with 4-aminophenol to form N-(4-nitrophenoxyphenyl)acetamide. The final step involves the acetylation of N-(4-nitrophenoxyphenyl)acetamide with acetic anhydride to form N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11(20)17-12-2-4-13(5-3-12)18-16(21)10-24-15-8-6-14(7-9-15)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRVXXKFRUNFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide

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